molecular formula C14H28N2O3S B2463435 N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide CAS No. 904277-17-4

N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2463435
CAS No.: 904277-17-4
M. Wt: 304.45
InChI Key: LJKRWTWRWVVNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule based on the privileged N-arylpiperidine-3-carboxamide scaffold, which has demonstrated significant potential in pharmacological research . This compound features a piperidine ring carboxamide core, substituted with an isopentyl group on the amide nitrogen and a propylsulfonyl moiety on the piperidine nitrogen. The piperidine-3-carboxamide structure is a recognized scaffold in drug discovery, with published studies showing that derivatives of this class can induce senescence-like phenotypic changes and exhibit potent antiproliferative activity against human cancer cell lines, such as melanoma A375 cells . The specific stereochemistry of the piperidine ring is often critical for biological activity, with the (S)-enantiomer typically showing enhanced potency, highlighting the importance of chiral analysis for this compound . Furthermore, structurally related piperidine carboxamides have been investigated as antagonists for targets like the Transient Receptor Potential Vanilloid-1 (TRPV1), an important target for pain management . The propylsulfonyl group is a notable feature, as sulfonyl-containing piperidines are frequently utilized in medicinal chemistry to modulate properties such as metabolic stability, solubility, and target binding affinity . This product is provided for research use only (RUO) and is strictly intended for laboratory investigations. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers are encouraged to explore its application in developing novel therapeutic agents, particularly in oncology and neuropharmacology.

Properties

IUPAC Name

N-(3-methylbutyl)-1-propylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3S/c1-4-10-20(18,19)16-9-5-6-13(11-16)14(17)15-8-7-12(2)3/h12-13H,4-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKRWTWRWVVNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying pharmacokinetic properties or generating intermediates for further derivatization.

Conditions Product Catalyst/Reagents Reference
Acidic (HCl, H₂O, reflux)1-(Propylsulfonyl)piperidine-3-carboxylic acidConcentrated HCl
Basic (NaOH, H₂O, Δ)Sodium salt of the carboxylic acidNaOH

Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Base-mediated hydrolysis involves deprotonation of water to generate a hydroxide ion, which attacks the carbonyl carbon .

Reactivity of the Sulfonyl Group

The propylsulfonyl group participates in nucleophilic substitutions or elimination reactions, often influenced by its electron-withdrawing nature.

- Nucleophilic Substitution

The sulfonyl group acts as a leaving group in SN2 reactions. For example, treatment with thiols or amines replaces the sulfonyl moiety:
R-SO2-R’+NuR-Nu+R’SO2\text{R-SO}_2\text{-R'} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{R'SO}_2^-
This reactivity is leveraged in synthesizing analogs with modified sulfonyl groups .

- Elimination Reactions

Under strong bases (e.g., KOtBu), β-hydrogen elimination can occur, forming alkenes:
R-SO2-CH2CH2R’BaseR-SO2+CH2=CHR’\text{R-SO}_2\text{-CH}_2\text{CH}_2\text{R'} \xrightarrow{\text{Base}} \text{R-SO}_2^- + \text{CH}_2=\text{CHR'}
This pathway is less common but observed in sterically hindered systems .

Piperidine Ring Modifications

The piperidine nitrogen and adjacent carbons are sites for alkylation, acylation, or ring-opening reactions.

- N-Alkylation/Acylation

The piperidine nitrogen reacts with alkyl halides or acyl chlorides:
R3N+R’XR3N+R’X\text{R}_3\text{N} + \text{R'X} \rightarrow \text{R}_3\text{N}^+\text{R'}X^-
For example, benzylation using benzyl bromide forms a quaternary ammonium salt, enhancing water solubility .

- Ring-Opening Reactions

Strong acids (e.g., HBr) cleave the piperidine ring, yielding linear amines or diamines. This is rare but reported in extreme conditions .

Condensation and Cyclization Reactions

The carboxamide and sulfonyl groups facilitate cyclizations, particularly in the presence of Lewis acids.

- Mannich-Type Reactions

In the presence of aldehydes (e.g., formaldehyde) and secondary amines, Mannich bases form via:
RCONH2+R’CHO+R”2NHRCONHCH2NR”2\text{RCONH}_2 + \text{R'CHO} + \text{R''}_2\text{NH} \rightarrow \text{RCONHCH}_2\text{NR''}_2
This reaction expands the molecule’s complexity for drug-discovery applications .

- Aza-Prins Cyclization

With aldehydes and Lewis acids (e.g., Sc(OTf)₃), the sulfonamide nitrogen triggers intramolecular cyclization to form fused piperidine derivatives (Figure 1) .

Figure 1: Proposed Aza-Prins Cyclization Mechanism

  • Aldehyde activation by Lewis acid.

  • Nucleophilic attack by sulfonamide nitrogen.

  • Cyclization to form a six-membered ring .

- Reduction of Carboxamide

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine:
RCONHR’LiAlH4RCH2NHR’\text{RCONHR'} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{NHR'}
This is useful for converting the compound into bioactive amines .

Scientific Research Applications

Metabolic Disorders

N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide has been investigated for its role in inhibiting long-chain fatty acyl elongase (LCE), which is crucial in lipid metabolism. This inhibition may provide therapeutic benefits for conditions such as obesity, insulin resistance, and hyperlipidemia. Studies indicate that compounds with similar structures exhibit significant efficacy in modulating metabolic pathways associated with these disorders .

Condition Mechanism References
ObesityInhibition of LCE
Insulin ResistanceModulation of lipid metabolism
HyperlipidemiaDecreased TAG accumulation

Cancer Treatment

Recent studies have highlighted the potential of this compound in oncology. Its derivatives have shown promising results in inducing senescence in melanoma cells, suggesting its utility as an antiproliferative agent. The compound's structure allows it to interact with specific cellular pathways, leading to reduced viability of cancer cells .

Cancer Type Activity IC50 (µM) References
MelanomaAntiproliferative0.88
Other TumorsSenescence inductionVaries

Mechanistic Insights

The mechanism through which this compound exerts its effects involves modulation of key signaling pathways, including those associated with cell growth and survival. For instance, studies have shown that this compound can inhibit pathways related to hypoxia-inducible factors (HIF), which play a critical role in tumor adaptation to low oxygen conditions .

Clinical Trials

Several clinical trials are currently underway to evaluate the efficacy of this compound in treating metabolic disorders and cancers. Preliminary results indicate a favorable safety profile and promising therapeutic outcomes, particularly in patients with metabolic syndrome.

Research Findings

A focused library study on derivatives of piperidine-3-carboxamide has revealed structure-activity relationships that enhance the understanding of how modifications can improve efficacy against specific diseases, including cancer and metabolic disorders .

Mechanism of Action

The mechanism of action of N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analysis and Key Features

  • Piperidine Core : Provides a rigid scaffold for substituent placement, critical for target engagement.
  • N-Isopentyl Carboxamide (Position 3) : A branched alkyl chain that may enhance lipophilicity and influence steric interactions with enzyme pockets.

Substituent Variations in Sulfonyl Groups

The propylsulfonyl group distinguishes this compound from analogues with aryl or shorter alkyl sulfonyl substituents. For example:

  • Compound 22a (from ): Features a 4-methoxyphenylsulfonamide group, achieving an IC₅₀ of 3.61 nM against HIV-1 protease . The aryl sulfonamide likely engages in π-π stacking or polar interactions absent in alkylsulfonyl derivatives.
Table 1: Sulfonyl Group Impact on Activity
Compound Sulfonyl Group IC₅₀ (nM) Resistance Inhibition (Wild-Type/DRV-Resistant)
22a 4-Methoxyphenylsulfonamide 3.61 42% / 26%
Target Compound Propylsulfonyl Data pending Data pending

Carboxamide Substituent Comparisons

The N-isopentyl group introduces steric bulk compared to linear or smaller alkyl chains:

  • Linear Alkyl Chains : Often improve solubility but may reduce binding due to insufficient hydrophobic contact.
  • Branched Chains (Isopentyl) : Could enhance interactions with hydrophobic enzyme pockets, though excessive bulk might hinder fit.

Activity Against HIV Protease and Resistant Strains

While direct data for the target compound is unavailable, structural parallels to 22a suggest hypotheses:

  • Propylsulfonyl vs. Aryl Sulfonamide : The latter’s IC₅₀ of 3.61 nM highlights the efficacy of aromatic groups, but alkylsulfonyl derivatives might address resistance mechanisms seen in DRV-resistant variants (26% inhibition for 22a) .
  • Resistance Profiles : Bulkier substituents (e.g., isopentyl) could impede protease mutations that reduce drug binding.

Molecular Docking Insights

22a’s molecular docking revealed strong hydrogen bonds between its sulfonamide oxygen and protease residues (Asp29, Asp30).

Patent and Legal Considerations

highlights the non-obviousness of substituting methyl groups with alkylsulfonyl groups (e.g., propylsulfonyl) in certain chemical contexts . This underscores the novelty of the target compound’s design, which may circumvent prior art challenges.

Biological Activity

N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide is a sulfonylpiperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound can be characterized by its piperidine core substituted at the 1-position with an isopentyl group and at the 3-position with a propylsulfonyl group. Its chemical structure allows for significant interaction with various biological targets, making it a subject of interest in drug development.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may function as an inhibitor of long-chain fatty acyl elongase (LCE), which plays a critical role in lipid metabolism and has implications in various diseases including cardiovascular and metabolic disorders .

1. Inhibition of Enzymatic Activity

This compound has demonstrated significant inhibitory effects on several enzymes:

  • Cathepsin K : This compound was evaluated for its inhibitory activity against Cathepsin K, a cysteine protease involved in bone resorption. The lead compound exhibited an IC50 value of 13.52 µM, indicating potent inhibition .
CompoundIC50 (µM)Target Enzyme
F-1213.52Cathepsin K

2. Anti-cancer Activity

The compound has also been investigated for its potential anti-cancer properties. It has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial in cancer cell signaling pathways. The modulation of this pathway can lead to reduced proliferation and survival of cancer cells .

3. Other Biological Effects

In addition to its enzymatic inhibition, this compound has been studied for its effects on various biological pathways:

  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammatory responses.
  • Neuroprotective Effects : Preliminary studies suggest potential applications in neurodegenerative diseases, although more research is needed to substantiate these claims.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Bone Resorption : A study demonstrated that compounds similar to this compound significantly reduced the concentration of CTX-I, a marker of bone resorption, in treated groups compared to controls .
  • Lipid Metabolism : Research indicated that the inhibition of LCE could potentially lead to therapeutic strategies for obesity-related diseases by modulating lipid synthesis pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with piperidine ring functionalization. Key steps include sulfonylation using propylsulfonyl chloride and subsequent carboxamide formation. Optimization can employ green chemistry principles (e.g., solvent selection, catalytic efficiency) to improve yield and reduce waste. For example, highlights the use of regioselective sulfonylation and coupling reactions for structurally analogous compounds, while demonstrates the role of sodium hydroxide in controlling exothermic reactions during sulfonamide formation .

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine backbone and substituent positions. X-ray crystallography (as in ) resolves stereochemistry and crystal packing. Mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>98% as per ). For sulfonyl group verification, IR spectroscopy can detect S=O stretches (~1350–1150 cm1^{-1}) .

Q. What biological targets or mechanisms are associated with this compound?

  • Methodological Answer : Piperidine-3-carboxamide derivatives often target enzymes or receptors. notes structurally similar compounds inhibit enzymes like kinases or modulate GPCRs. For instance, propylsulfonyl groups enhance binding to hydrophobic pockets in targets (e.g., glycine transporters, as in ). Initial screening should include enzyme inhibition assays (e.g., fluorescence-based) and receptor binding studies using radioligands .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, IC50_{50} protocols). Reproduce experiments under standardized conditions (e.g., ATP concentration in kinase assays). Validate compound purity via HPLC and LC-MS. Cross-reference with analogs in ’s SAR table to identify structural determinants of activity. Use meta-analysis tools to assess statistical significance across datasets .

Q. What computational strategies are effective for target identification and binding mode prediction?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against protein databases (PDB) to prioritize targets. Molecular dynamics (MD) simulations (AMBER, GROMACS) refine binding poses and assess stability. PubChem data () provides physicochemical properties for QSAR modeling. For example, ’s glycine transporter inhibitors can guide homology modeling for related targets .

Q. What strategies improve metabolic stability and pharmacokinetics without compromising activity?

  • Methodological Answer : Deuteration at metabolically labile sites (e.g., isopentyl chain) can reduce CYP450-mediated degradation. Prodrug approaches (e.g., esterification of carboxamide) enhance bioavailability. highlights formulation optimization using tetrahydrofuran/water mixtures to improve solubility. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration for CNS targets .

Q. How do substituent variations (e.g., sulfonyl vs. carbonyl groups) impact structure-activity relationships (SAR)?

  • Methodological Answer : Compare the propylsulfonyl group’s electron-withdrawing effects with carbonyl analogs (). Synthesize derivatives with methylsulfonyl or isopropylsulfonyl groups () and test potency in dose-response assays. Molecular electrostatic potential (MEP) maps generated via DFT calculations (Gaussian) quantify electronic effects on binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.